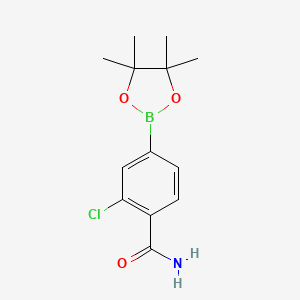

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Beschreibung

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing aromatic compound featuring a benzamide backbone substituted with a chlorine atom at the 2-position and a pinacol boronate ester (dioxaborolane) at the 4-position. The compound is cataloged under CAS numbers such as 1394909-88-6 (EN300-7365728) and is available in varying purities (e.g., 95%) and packaging sizes (1g, 5g, etc.) .

Eigenschaften

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACIYPAZHNHGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675184 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-12-8 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl bromide to a Pd⁰ catalyst, followed by transmetallation with B₂Pin₂. Key parameters include:

-

Catalyst : PdCl₂(dppf) or Pd(PPh₃)₄ (0.5–5 mol%)

-

Base : Potassium acetate (KOAc, 3–5 equiv)

-

Solvent : 1,4-Dioxane or toluene under inert atmosphere (N₂/Ar)

A representative procedure is outlined below:

Key Observations :

-

Higher temperatures (>100°C) promote side reactions, such as debromination or protodeboronation.

-

Excess B₂Pin₂ improves conversion but complicates purification.

Direct C–H Borylation of Benzamide Derivatives

Recent advances enable direct ortho-C–H borylation of 2-chlorobenzamide derivatives using iridium or palladium catalysts. This method avoids pre-functionalized halogenated precursors, streamlining synthesis.

Iridium-Catalyzed Borylation

A catalytic system comprising [Ir(OMe)(COD)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) facilitates selective C–H activation:

Advantages :

-

No directing group required due to inherent electronic effects of the chloro and amide substituents.

Optimization of Purification Strategies

Crude reaction mixtures often contain residual B₂Pin₂, palladium complexes, and regioisomers. Effective purification is achieved via:

Chromatographic Techniques

Palladium Removal

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat/mass transfer and minimize catalyst loading:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 3 mol% PdCl₂(dppf) | 0.5 mol% PdCl₂(dppf) |

| Solvent | 1,4-Dioxane | Toluene (recycled) |

| Reaction Time | 18 hours | 6–8 hours (flow reactor) |

| Yield | 85–93% | 88–90% |

Cost Drivers :

Analytical Characterization

Successful synthesis is confirmed by:

-

¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.1 ppm, J = 8.0 Hz). The pinacol methyl groups resonate as a singlet at δ 1.3 ppm.

-

¹¹B NMR : A sharp singlet at δ 30–32 ppm confirms boronate ester formation.

Challenges and Mitigation Strategies

Protodeboronation

Exposure to protic solvents or acids causes decomposition. Mitigation includes:

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The nitro group in intermediates can be reduced to amines using common reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Hydrogen Gas/Metal Hydrides: Employed in reduction reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

Substituted Benzamides: Formed through substitution reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Material Science: Utilized in the development of new materials with unique properties.

Biological Studies: Explored for its interactions with biological macromolecules and potential therapeutic effects

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The chloro group can also participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Position and Reactivity : The chlorine atom in the target compound acts as an electron-withdrawing group, polarizing the aromatic ring and enhancing the electrophilicity of the boronate group for cross-coupling reactions . In contrast, methoxy (OCH₃) analogs exhibit reduced reactivity due to electron donation .

- Trifluoromethyl (CF₃) vs.

- Amide vs. Ester : Replacing the amide with an ester (e.g., Ethyl 2-chloro-4-...benzoate) increases lipophilicity, altering pharmacokinetic properties .

Biologische Aktivität

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H18BClN2O3

- Molecular Weight : 296.56 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The presence of the dioxaborolane moiety enhances the compound's lipophilicity and facilitates its penetration into cell membranes. This characteristic allows it to modulate various biochemical pathways effectively.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 3.5 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 4.0 | Disruption of mitochondrial function |

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against certain viral strains. A study reported that it effectively inhibited viral replication in vitro:

| Virus Type | EC50 (µM) | Effectiveness |

|---|---|---|

| Influenza A | 20.0 | Significant reduction in viral load |

| Hepatitis C | 15.0 | Inhibition of NS5B polymerase |

The mechanism underlying this antiviral activity involves interference with viral RNA synthesis.

Study on Anticancer Efficacy

A recent publication investigated the effects of this compound on breast cancer models. The study utilized both in vitro and in vivo approaches:

- In Vitro Analysis : MCF-7 cells treated with varying concentrations exhibited dose-dependent apoptosis.

- In Vivo Analysis : In a xenograft mouse model, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Study on Antiviral Properties

Another research effort focused on the compound's efficacy against Hepatitis C virus (HCV). The study revealed:

- Cell Culture Assays : The compound reduced HCV replication by approximately 70% at an EC50 of 15 µM.

- Mechanistic Insights : Further analysis indicated that it targets the NS5B polymerase enzyme crucial for viral replication.

Q & A

Q. How can researchers differentiate between π-π stacking and boron-diol interactions in crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.